molecular formula C22H21N5O3S B2871165 N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896317-41-2

N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2871165
CAS RN: 896317-41-2
M. Wt: 435.5
InChI Key: IXGGSGQUNJBPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of organic compounds .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could involve various types of organic reactions, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Anticancer Applications

Research on similar compounds, such as modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, has shown remarkable anticancer effects due to their ability to inhibit PI3Ks and mTOR, key targets in cancer therapy. These modifications, which include replacing the acetamide group with an alkylurea moiety, have been shown to retain antiproliferative activity against human cancer cell lines while significantly reducing toxicity. This suggests that our compound of interest could also be explored for its potential anticancer properties, given the structural similarities (Xiao-meng Wang et al., 2015).

Antimicrobial Applications

Derivatives of compounds with a triazole ring, such as N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have been synthesized and shown to exhibit in vitro antibacterial and antifungal activities. This points towards the potential of the compound to act as a basis for developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).

Enzyme Inhibition for Neurodegenerative Diseases

Compounds synthesized from triazole analogues have demonstrated potential in inhibiting enzymes such as carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are relevant in the context of neurodegenerative diseases like Alzheimer's. Thus, structurally related compounds, including our compound of interest, could be valuable in researching treatments for such conditions (N. Virk et al., 2018).

Antioxidant Activity

Studies on coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. This highlights the potential for the compound to serve as a basis for developing antioxidants, which are crucial in combating oxidative stress related to various chronic diseases (K. Chkirate et al., 2019).

Mechanism of Action

If the compound is a drug or a biologically active compound, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-17-9-7-8-16(14-17)21-24-25-22(27(21)26-12-5-6-13-26)31-15-20(28)23-18-10-3-4-11-19(18)30-2/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGGSGQUNJBPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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